molecular formula C6H10O2 B072198 4-Hexenoic acid CAS No. 1577-20-4

4-Hexenoic acid

Cat. No. B072198
CAS RN: 1577-20-4
M. Wt: 114.14 g/mol
InChI Key: NIDHFQDUBOVBKZ-NSCUHMNNSA-N
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Description

4-Hexenoic acid, also known as (4E)-4-Hexenoic acid, is an organic compound with the molecular formula C6H10O2 . It has a molar mass of 114.142 Da . It’s a hexenoic acid with the double bond at position 4 .


Synthesis Analysis

A new synthesis of 4-Hexenoic acid has been reported, which involves the Favorskii-type rearrangement of 5-chloro-3-hexen-2-one . This method provides a convenient way to prepare 4-Hexenoic acid, which is a useful starting material for the synthesis of racemic 4R:5S and 4S:5R 4,5-dihydroxyhexanoic acid γ-lactone .


Molecular Structure Analysis

The 4-Hexenoic acid molecule contains a total of 17 bonds. There are 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group . The 3D structure of 4-Hexenoic acid can be viewed interactively .


Physical And Chemical Properties Analysis

4-Hexenoic acid has a density of 1.0±0.1 g/cm3, a boiling point of 203.9±9.0 °C at 760 mmHg, and a flash point of 101.4±13.9 °C . It has a molar refractivity of 31.5±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 115.8±3.0 cm3 .

Scientific Research Applications

  • Microbial Degradation of Steroid Ring A : 4-Hexenoic acid is involved in the microbial degradation of steroids. Coulter and Talalay (1968) found that 2-oxo-cis-4-hexenoic acid, derived from dl-2-amino-cis-4-hexenoic acid, plays a critical role in this process, suggesting its importance in microbial enzymatic pathways for steroid degradation (Coulter & Talalay, 1968).

  • Inactivation of γ-Aminobutyric Acid Aminotransferase : Leon and Silverman (1996) demonstrated that (Z)-4-Amino-6-fluoro-5-hexenoic acid inactivates γ-aminobutyric acid (GABA) aminotransferase by attaching to an active site residue, highlighting the potential of hexenoic acid derivatives in biochemical research (Leon & Silverman, 1996).

  • Regioselectivity in Halolactonization : Snider and Johnston (1985) explored the regioselectivity of bromolactonization and iodolactonization of 4-hexenoic acids, revealing insights into the formation of lactones, an essential aspect in organic synthesis (Snider & Johnston, 1985).

  • Synthesis of Aroma Compounds : Tsuboi and Takeda (1975) synthesized trans-4-Hexenoic acid as a precursor for racemic 4R : 5S and 4S : 5R 4,5-dihydroxyhexanoic acid γ-lactone, a component of aroma extracts in certain beverages, demonstrating its utility in flavor chemistry (Tsuboi & Takeda, 1975).

  • Controlled Release in Pesticides : Ahmad et al. (2015) developed a controlled release formulation for hexenoic acid using zinc-layered hydroxide as a carrier. This research offers insights into the development of environmentally safe pesticide materials for crop protection (Ahmad et al., 2015).

  • Synthesis and Industrial Applications : Minjie (2009) reported on the synthesis of hexenoic acid through the condensation reaction of malonic acid and butyraldehyde, emphasizing its potential in flavor production and industrial applications (Minjie, 2009).

Safety And Hazards

4-Hexenoic acid is classified as a skin corrosive substance, sub-category 1B . It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

(E)-hex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2-3H,4-5H2,1H3,(H,7,8)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDHFQDUBOVBKZ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00901008
Record name NoName_56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexenoic acid

CAS RN

1577-20-4, 35194-36-6
Record name (4E)-4-Hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1577-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hex-4-enoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexenoic acid, trans
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hex-4-enoic acid
Source European Chemicals Agency (ECHA)
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Record name 4-HEXENOIC ACID, TRANS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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